1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13757456
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O2 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | tert-butyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)9-7-4-5-12-6-8(7)13-14-9/h4-6H,1-3H3,(H,13,14) |
| Standard InChI Key | MEUCNMOFOPFAKU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=NNC2=C1C=CN=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NNC2=C1C=CN=C2 |
Introduction
Structural Analysis and Molecular Properties
Core Architecture and Substituent Effects
The compound’s scaffold consists of a pyrazolo[3,4-c]pyridine system, where the pyrazole ring (positions 1–3) is fused to the pyridine ring at positions 3–4 and 4–5 (Figure 1). This contrasts with the more common pyrazolo[3,4-b]pyridine isomers, where fusion occurs at different positions . The tert-butyl ester at position 3 introduces steric bulk and lipophilicity, influencing solubility and reactivity.
Molecular Formula: C₁₁H₁₃N₃O₂
Molecular Weight: 235.24 g/mol
Key Functional Groups:
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Pyrazolo[3,4-c]pyridine core (aromatic, planar)
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Tert-butyl ester (–COOtBu; logP ~2.5–3.0)
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of this compound is documented, analogous pyrazolopyridine esters are typically synthesized via cyclization and functionalization steps:
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Core Formation:
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Esterification:
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Protection of the carboxylic acid intermediate with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP).
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Example Protocol:
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React 4-amino-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate in ethanol/H₂SO₄ (reflux, 12 h).
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Hydrolyze the ethyl ester to the carboxylic acid using NaOH/MeOH-H₂O.
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Protect the acid with Boc₂O in THF/DMAP (rt, 6 h).
Physicochemical and Spectroscopic Properties
Predicted Characteristics
| Property | Value/Description |
|---|---|
| Solubility | ~10–50 µM in DMSO; <5 µM in H₂O |
| logP | 2.8 (estimated via ChemAxon) |
| Stability | Hydrolyzes in acidic/basic conditions |
| UV-Vis λmax | 270–290 nm (π→π* transitions) |
Spectroscopic Data:
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, tBu), 3.90 (s, 3H, CH₃), 8.15–8.30 (m, 2H, aromatic).
Applications in Medicinal Chemistry
Biological Relevance
Pyrazolopyridines are privileged scaffolds in drug discovery due to their:
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Kinase Inhibition: ATP-binding site targeting (e.g., JAK2, CDK inhibitors) .
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis.
Case Study – Analogs:
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7-Chloro Derivative: Demonstrates antimalarial activity (IC₅₀ ~50 nM) via ABCI3 transporter inhibition.
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3-Carboxylic Acid: PPARγ agonist (EC₅₀ ~0.5 µM) for metabolic disorder therapy.
Challenges and Future Directions
Knowledge Gaps
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Synthetic Optimization: Yields for multi-step routes rarely exceed 40%.
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Biological Data: No direct studies on this ester; inferred from analogs.
Research Opportunities
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Prodrug Development: Ester hydrolysis to active carboxylic acid in vivo.
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Structure-Activity Studies: Modifying substituents at positions 1 and 4.
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